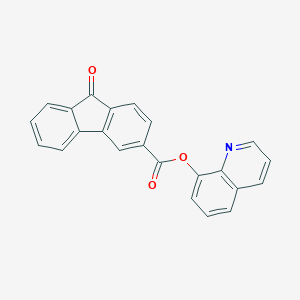
quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate, also known as QFC, is a synthetic compound that has been widely used in scientific research as a fluorescent probe for detecting metal ions. QFC is a highly sensitive and selective probe for detecting zinc ions, which are essential for many biological processes, including gene expression, cell signaling, and enzyme activity.
Mecanismo De Acción
The mechanism of action of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate involves the binding of zinc ions to the quinoline moiety of the compound, which results in a significant increase in fluorescence intensity. The binding of zinc ions to quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate is reversible, and the fluorescence signal can be quenched by the addition of chelating agents or other metal ions, such as copper and iron.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate are related to its ability to detect zinc ions in biological systems. Zinc ions play a crucial role in many biological processes, including DNA synthesis, protein synthesis, and immune function. The detection of zinc ions using quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate can provide valuable insights into the role of zinc in these processes and can help to identify new targets for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate in lab experiments include its high selectivity and sensitivity for detecting zinc ions, its ease of use, and its compatibility with various analytical techniques. However, quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate also has some limitations, including its potential toxicity to cells and organisms, its susceptibility to interference from other metal ions, and its limited ability to detect zinc ions in complex biological samples.
Direcciones Futuras
There are many potential future directions for research on quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate, including the development of new fluorescent probes for detecting other metal ions, the optimization of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate for in vivo imaging and diagnostic applications, and the use of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate in the development of new therapeutic strategies for zinc-related diseases. Additionally, further research is needed to understand the mechanisms underlying the binding of zinc ions to quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate and to identify new targets for drug development based on this interaction.
Métodos De Síntesis
The synthesis of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate involves several steps, including the reaction of 8-hydroxyquinoline with 9-oxo-9H-fluorene-3-carboxylic acid, followed by esterification with methanol. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate has been extensively used in scientific research as a fluorescent probe for detecting zinc ions in various biological samples, including cells, tissues, and organisms. The high selectivity and sensitivity of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate make it a valuable tool for studying the role of zinc ions in biological systems and for developing new diagnostic and therapeutic strategies for zinc-related diseases.
Propiedades
Número CAS |
5162-80-1 |
|---|---|
Nombre del producto |
quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate |
Fórmula molecular |
C23H13NO3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
quinolin-8-yl 9-oxofluorene-3-carboxylate |
InChI |
InChI=1S/C23H13NO3/c25-22-17-8-2-1-7-16(17)19-13-15(10-11-18(19)22)23(26)27-20-9-3-5-14-6-4-12-24-21(14)20/h1-13H |
Clave InChI |
QAUZTEZOHHZQRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



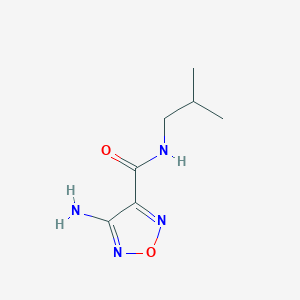
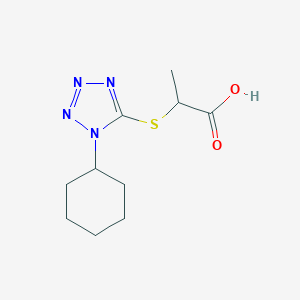

![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)

![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
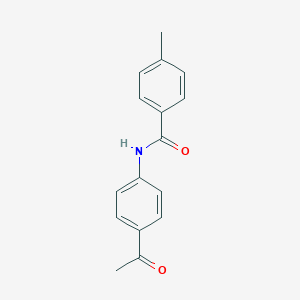
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
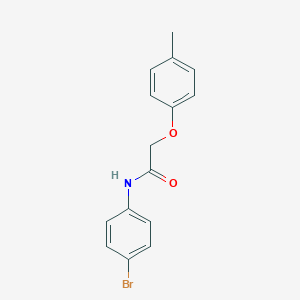
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
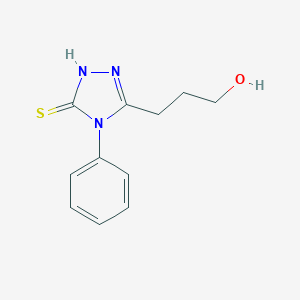
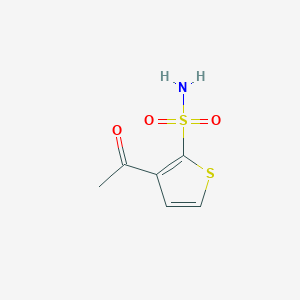
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)